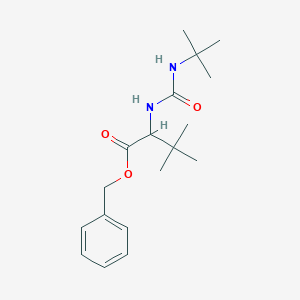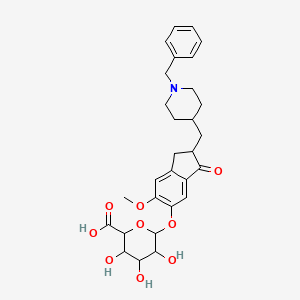
6-o-Desmethyl donepezil beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Desmethyl donepezil beta-D-glucuronide is a biochemical compound with the molecular formula C29H35NO9 and a molecular weight of 541.59 . It is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethyl donepezil beta-D-glucuronide typically involves the glucuronidation of 6-O-Desmethyl donepezil. The reaction conditions often include the use of glucuronidation reagents such as uridine diphosphate glucuronic acid (UDPGA) and glucuronosyltransferase enzymes . The reaction is carried out in an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
it is likely that large-scale production would involve similar glucuronidation processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-O-Desmethyl donepezil beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6-O-Desmethyl donepezil beta-D-glucuronide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-O-Desmethyl donepezil beta-D-glucuronide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is similar to that of donepezil, which is used to improve cognitive function in Alzheimer’s disease patients .
Comparison with Similar Compounds
Similar Compounds
Donepezil: The parent compound, used as an acetylcholinesterase inhibitor in Alzheimer’s treatment.
6-O-Desmethyl donepezil: A metabolite of donepezil with similar inhibitory properties.
Donepezil glucuronide: Another glucuronidated derivative of donepezil.
Uniqueness
6-O-Desmethyl donepezil beta-D-glucuronide is unique due to its specific glucuronidation, which may affect its pharmacokinetic properties and metabolic stability. This uniqueness makes it valuable for research into the metabolism and action of donepezil derivatives .
Properties
Molecular Formula |
C29H35NO9 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36) |
InChI Key |
GUJDLRRGLWFUSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

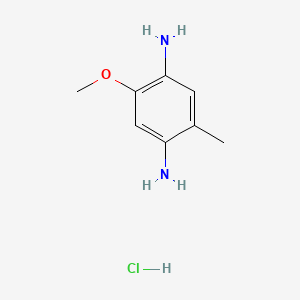
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
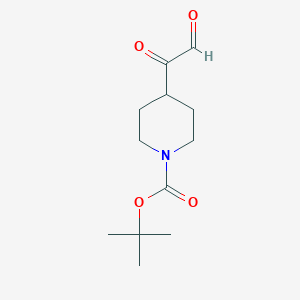
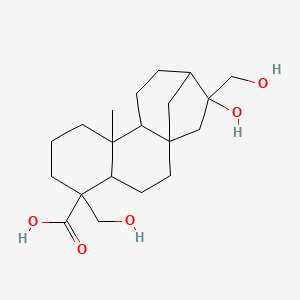
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
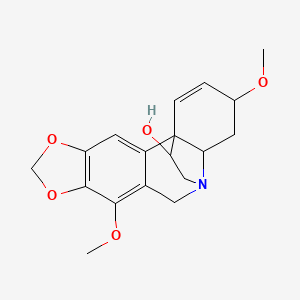
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

